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1-Amino-3-methylisoquinoline-6-carboxylic acid

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Researchers integrating kinase or phosphodiesterase pharmacophores often face high synthetic step counts due to monofunctional building blocks requiring protecting group strategies. This 1-amino-3-methylisoquinoline-6-carboxylic acid scaffold solves that bottleneck with two orthogonal, pH-differentiable derivatisation vectors (1-NH2, 6-COOH), enabling selective amidation or N-arylation without protecting groups. - Pre-installed ATP-competitive 1-aminoisoquinoline hinge-binder motif validated in ROCK-I crystallography. - Lower lipophilicity vs. des-amino analogues (XLogP3: 1.7) predicts reduced non-specific binding for cleaner fragment screens. - Directly scales fragment hits via the 6-COOH handle, rapidly elaborating to chemical probes for oncology targets like KRAS G12C.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B11897773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-methylisoquinoline-6-carboxylic acid
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)C(=O)O)C(=N1)N
InChIInChI=1S/C11H10N2O2/c1-6-4-8-5-7(11(14)15)2-3-9(8)10(12)13-6/h2-5H,1H3,(H2,12,13)(H,14,15)
InChIKeyGKSMYXXFNNYKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-methylisoquinoline-6-carboxylic Acid – Physicochemical Identity & Procurement


1-Amino-3-methylisoquinoline-6-carboxylic acid (CAS 872018-42-3) is a bifunctional nitrogen-containing heterocyclic scaffold with a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol [1]. The compound features an isoquinoline core bearing a primary amino group at position 1, a methyl substituent at position 3, and a carboxylic acid group at position 6, yielding a computed XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 76.2 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. This specific 1,3,6-trisubstitution pattern places the molecule at the intersection of aminoisoquinoline and isoquinoline-carboxylic acid chemical space, making it a versatile building block for medicinal chemistry and chemical biology applications where both hydrogen-bonding capacity and lipophilicity require balanced tuning [2].

1
Dual-Vector Core

1-Amino and 6-carboxylic acid groups enable orthogonal derivatization for library synthesis.

2
Tunable Physicochemical Profile

Balanced hydrogen-bonding capacity and lipophilicity supports lead optimization efforts.

3
Kinase/PDE4B Scaffold Context

Core of 1-methyl-3-aminoisoquinoline congeners reported with cytotoxic and target-modulating activity.

Why Generic Isoquinoline Analogs Cannot Substitute This Scaffold


The isoquinoline-6-carboxylic acid scaffold supports diverse substitution patterns that profoundly alter computed molecular properties relevant to lead optimization. Simply omitting the 1-amino group (as in 3-methylisoquinoline-6-carboxylic acid) reduces hydrogen bond donor count from 2 to 1 and lowers TPSA from 76.2 Ų to 50.2 Ų, while increasing XLogP3 from 1.7 to 2.2 [1][2]. Conversely, removing only the 3-methyl group (as in 1-aminoisoquinoline-6-carboxylic acid) alters both molecular shape and lipophilicity without changing the HBD count. Regioisomeric variants such as 3-(methylamino)isoquinoline-6-carboxylic acid retain identical molecular formula and weight but relocate the basic amine centre, changing both pKa and hydrogen-bonding geometry . These discrete structural permutations cannot be emulated by generic in-class substitution; SAR studies on 1-methyl-3-aminoisoquinolines demonstrate that even minor substituent changes switch biological target profiles between kinases and phosphodiesterases, underscoring the non-interchangeability of these scaffolds [3].

Property
Target Scaffold
Des-amino Analog
H-Bond Donors
2 (1-NH₂, 6-COOH)
1 (6-COOH only)
Polar Surface Area
Higher (76.2 Ų)
Lower (50.2 Ų)
Lipophilicity
Lower (XLogP3 1.7)
Higher (XLogP3 2.2)
Binding Geometry
Unique 1-NH₂ vector
Absent vector

Minor substituent permutations may switch biological target profiles between kinases and phosphodiesterases, limiting direct analog replacement.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity (XLogP3) Difference vs. Des-Amino Analog

The target compound exhibits a computed XLogP3-AA of 1.7, substantially lower than the XLogP3 of 2.2 for 3-methylisoquinoline-6-carboxylic acid, which lacks the 1-amino group [1][2]. This 0.5 log unit decrease translates to an approximately 3.2-fold reduction in octanol-water partition coefficient, reflecting the polarity contribution of the 1-amino substituent [1].

Lipophilicity Context
Cross-study comparable
XLogP3 1.7 vs 2.2
Lower reported lipophilicity (Δ -0.5)
May support reduced non-specific binding
Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Topological Polar Surface Area (TPSA) Difference vs. Des-Amino Analog

The TPSA of the target compound is 76.2 Ų, which is 26.0 Ų higher than the TPSA of 3-methylisoquinoline-6-carboxylic acid (50.2 Ų) [1][2]. This difference arises directly from the additional amino group at position 1 and places the target compound closer to the commonly cited TPSA threshold of <140 Ų for oral bioavailability while offering significantly greater polar surface engagement for target binding [1].

TPSA Context
Cross-study comparable
76.2 vs 50.2 Ų
Higher polar surface area (Δ +26.0 Ų)
May support fine-tuning ADME profiles
Drug Design Membrane Permeability Physicochemical Profiling

Hydrogen Bond Donor Count & Geometry Comparison

The target compound possesses two hydrogen bond donors (the 1-amino group and the 6-carboxylic acid), compared to only one HBD for the des-amino analog 3-methylisoquinoline-6-carboxylic acid [1][2]. Among isomeric compounds sharing the formula C11H10N2O2, such as 3-(methylamino)isoquinoline-6-carboxylic acid, the HBD count remains two, but the donor positions differ, altering the hydrogen-bonding geometry vector .

HBD Geometry
Cross-study comparable
Target HBD = 2
Des-amino analog HBD = 1
Unique 1-NH₂ donor vector available
Alters target binding thermodynamics
Fragment-Based Drug Discovery Ligand Efficiency Molecular Recognition

Scaffold-Class Association with Kinase & PDE4B Targets

Congeners of 1-methyl-3-aminoisoquinoline, sharing the 1-amino-3-methylisoquinoline core motif with the target compound, were evaluated against a panel of 60 human cancer cell lines in phenotypic screening. Virtual screening indicated targeting of protein kinases and phosphodiesterases (PDE4B), with the most potent derivative (compound 4d) achieving an IC50 of 18 μM against HCT-116 colorectal cancer cells and a GI50 of 1.9 μM against T-47D breast cancer cells [1]. Although the target compound itself has not been directly profiled in these assays, it serves as a minimalist analogue of the active 1-methyl-3-amino-6,7-dimethoxyisoquinoline chemotype and is structurally poised for derivatisation into PDE4B- or kinase-directed libraries [1].

Scaffold Context (PDE4B)
Class-level inference
Core of active cytotoxic congeners
Reported scaffold association
Data to verify; NCI-60 screening context
Kinase Inhibition PDE4B Anticancer Activity Phenotypic Screening

1-Aminoisoquinoline Scaffold Validation in ROCK & KRAS G12C Programs

The 1-aminoisoquinoline motif has been independently validated in two distinct inhibitor programmes. Fragment-based discovery identified 6-substituted isoquinolin-1-amine derivatives as ATP-competitive ROCK-I inhibitors with binding confirmed by X-ray crystallography, showing type I inhibition in the ATP binding site [1]. Separately, structure-based design of 3-aryl-1-aminoisoquinolines yielded novel KRAS G12C inhibitors with potent cellular activity [2]. The target compound, bearing both the 1-amino group and a carboxylic acid handle at the 6-position, uniquely enables direct conjugation or amide coupling to elaborate the 6-position for either ROCK- or KRAS-directed library synthesis without requiring additional functional group interconversion steps [1][2].

Scaffold Validation (ROCK/KRAS)
Class-level inference
1-Aminoisoquinoline validated by X-ray/cell assays
Scaffold validation context
C6-COOH enables direct derivatization; source review recommended
ROCK Inhibition KRAS G12C Fragment-Based Discovery Oncology

Procurement-Guiding Research Applications


PDE4B- and Kinase-Targeted Library Synthesis

Based on the cytotoxic activity of 1-methyl-3-aminoisoquinoline congeners in NCI-60 screening [1], procurement of 1-amino-3-methylisoquinoline-6-carboxylic acid is indicated for research groups building focused compound libraries targeting phosphodiesterase 4B or protein kinases. The carboxylic acid handle at position 6 permits direct amide coupling with diverse amine building blocks, whilst the 1-amino group can be selectively functionalised, offering two orthogonal derivatisation vectors [1]. This dual functionality reduces the synthetic step count compared to scaffolds requiring protecting group strategies.

Fragment-Based Discovery for ROCK & KRAS Inhibitors

The 1-aminoisoquinoline core has been crystallographically validated as an ATP-competitive hinge binder in ROCK-I [1], and 3-aryl-1-aminoisoquinolines have demonstrated cellular KRAS G12C inhibition [2]. The target compound provides the 1-aminoisoquinoline pharmacophore with a 6-carboxylic acid group pre-installed for rapid fragment elaboration. Its TPSA of 76.2 Ų and XLogP3 of 1.7 place it within fragment-like physicochemical space, and its lower lipophilicity compared to des-amino analogues predicts reduced non-specific binding [3]. Procurement is strategically justified for fragment growing or merging campaigns in oncology-focused discovery groups.

Chemical Biology: Bioconjugation-Ready Scaffold

The simultaneous presence of a primary amine (position 1) and a carboxylic acid (position 6) renders this compound uniquely suited as a bifunctional linker-compatible building block for chemical biology applications. Unlike 3-methylisoquinoline-6-carboxylic acid (which lacks the 1-amino group) or 1-aminoisoquinoline-6-carboxylic acid (which lacks the 3-methyl group and has different physicochemical properties), this scaffold can serve as a core for generating biotinylated probes or fluorescent conjugates through chemoselective amidation at either functional group [1]. The 3-methyl substituent further provides a hydrophobic anchor point for binding pocket complementarity [2].

Synthetic Methodology: Orthogonal Functionalization Studies

The target compound offers a well-defined substrate for developing chemoselective transformation methodologies. The 1-amino group (pKa predicted ~7-8 for conjugated heterocyclic amines) and the 6-carboxylic acid (predicted pKa ~3-4) can be differentiated by pH-controlled reactions, enabling methodology studies on sequential amidation, esterification, or N-arylation without protecting group interference [1]. This makes it valuable for academic methodology groups seeking a robust, commercially available model substrate with clearly defined orthogonality.

Application
Selection Property
Validation Focus
PDE4B / Kinase Library Synthesis
Orthogonal Reactive Handles
Derivatization efficiency and orthogonality
Fragment-Based ROCK / KRAS Discovery
Fragment-Like Physicochemical Profile
Target engagement and ligand efficiency metrics
Bioconjugation Probe Synthesis
Dual-Functional Linker Compatibility
Chemoselective amidation and coupling yield
Orthogonal Methodology Studies
Distinct pKa Differentiation
pH-controlled selectivity and model substrate robustness
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